3-Hydroxy Fenretinide
描述
属性
CAS 编号 |
1027233-22-2 |
|---|---|
分子式 |
C₂₆H₃₃NO₃ |
分子量 |
407.55 |
同义词 |
2-Hydrosy-N-(4-hydroxyphenyl)-retinamide |
产品来源 |
United States |
Synthetic Methodologies and Derivatization Strategies for 3 Hydroxy Fenretinide
Chemoenzymatic Synthetic Routes towards 3-Hydroxy Fenretinide (B1684555)
Chemoenzymatic synthesis leverages the high selectivity of enzymes for key transformations within a multi-step chemical sequence. For 3-Hydroxyfenretinide, a plausible chemoenzymatic approach focuses on the stereoselective synthesis of its chiral cyclic head group, 3-hydroxy-β-ionone.
A key enzymatic step is the biocatalytic conversion of lutein (B1675518), a naturally occurring carotenoid, into 3-hydroxy-β-ionone. This transformation is accomplished using a lutein cleavage dioxygenase (LCD). Researchers have identified and characterized a novel LCD enzyme, EhLCD, from Enterobacter hormaechei. mdpi.com This enzyme catalyzes the oxidative cleavage of lutein to directly yield 3-hydroxy-β-ionone. Under optimized conditions, the EhLCD enzyme can produce significant quantities of 3-hydroxy-β-ionone with a high conversion rate. mdpi.com
The enzymatic synthesis of the 3-hydroxy-β-ionone core can be integrated into a broader chemoenzymatic route. Following the enzymatic production of the chiral ring, conventional organic synthesis methods would be employed to construct and attach the polyene amide side chain. This typically involves reactions like the Wittig reaction or Horner-Wadsworth-Emmons reaction to build the unsaturated chain, followed by amidation with 4-aminophenol (B1666318) to complete the synthesis of 3-Hydroxyfenretinide. semanticscholar.org This strategy combines the excellent stereocontrol of an enzymatic reaction for the chiral center with the versatility of traditional chemical methods for chain elongation and functionalization.
| Enzyme | Source | Substrate | Product | Conversion Rate |
|---|---|---|---|---|
| Lutein Cleavage Dioxygenase (EhLCD) | Enterobacter hormaechei YT-3 | Lutein | 3-Hydroxy-β-ionone | 87.0% (w/w) |
Total Synthesis Approaches for 3-Hydroxy Fenretinide and its Stereoisomers
Total synthesis provides a non-biological route to 3-Hydroxyfenretinide and offers the flexibility to produce its specific stereoisomers, (3R)- and (3S)-3-Hydroxyfenretinide. The synthesis hinges on the construction of the optically active 3-hydroxy-β-ionone synthon.
A reported synthesis starts from the commercially available (rac)-α-ionone. google.comresearchgate.net The process involves several key chemical transformations:
Protection: The ketone group of (rac)-α-ionone is protected as a 1,3-dioxolane (B20135) (ketal).
Oxidation and Reduction: The protected α-ionone undergoes oxidation to introduce a ketone at the 3-position, yielding 3-keto-α-ionone ketal. This intermediate is then reduced to form a racemic mixture of 3-hydroxy-α-ionone.
Isomerization: Base-catalyzed double bond isomerization converts the 3-hydroxy-α-ionone into (rac)-3-hydroxy-β-ionone. google.com
Enzymatic Resolution: The crucial step for separating the stereoisomers is an enzyme-mediated acylation of the racemic alcohol. This kinetic resolution selectively acylates one enantiomer (e.g., forming (3R)-3-acetoxy-β-ionone) while leaving the other ((3S)-3-hydroxy-β-ionone) unreacted, allowing for their separation. google.com
Once the desired enantiomer of 3-hydroxy-β-ionone is isolated, it serves as the foundation for building the final molecule. The synthesis proceeds by elaborating the polyene side chain and coupling it to the chiral ring. A common strategy in retinoid synthesis is the C15 + C10 + C15 coupling approach, or more directly for fenretinide analogs, the construction of the full C9-amide side chain which is then attached to the C13-ring structure, often via a Wittig-type olefination. researchgate.netgoogle.com This allows for the synthesis of enantiomerically pure (3R)- or (3S)-3-Hydroxyfenretinide.
| Step | Starting Material | Key Reagents/Process | Product | Overall Yield |
|---|---|---|---|---|
| 1-3 | (rac)-α-ionone | Ketalization, Oxidation, Reduction, Isomerization | (rac)-3-Hydroxy-β-ionone | ~46% |
| 4 | (rac)-3-Hydroxy-β-ionone | Enzyme-mediated acylation (Kinetic Resolution) | (3R)-3-acetoxy-β-ionone and (3S)-3-hydroxy-β-ionone | High enantiomeric excess (>96% ee) |
Semi-synthetic Transformations and Analog Generation of this compound
Starting from 3-Hydroxyfenretinide, semi-synthetic modifications can be employed to generate a library of analogs for structure-activity relationship (SAR) studies. The structure of 3-Hydroxyfenretinide offers several reactive sites for chemical modification: the 3-hydroxyl group, the 4'-phenolic hydroxyl group, and the amide linkage.
Modifications at the 3-Hydroxyl Group:
Oxidation: The secondary alcohol at the C-3 position can be oxidized using mild reagents (e.g., PCC, DMP) to yield the corresponding ketone, 3-Keto-fenretinide .
Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers to modulate lipophilicity and steric bulk.
Modifications at the 4'-Phenolic Group:
Similar to the 3-hydroxyl group, the phenolic hydroxyl can be functionalized to produce esters and ethers, altering the electronic and solubility properties of the molecule.
Modifications of the Amide Linkage:
While more challenging, the amide bond can be hydrolyzed and re-formed with different amines to generate analogs with varied substituents on the phenyl ring.
These strategies are analogous to those used in the preparation of libraries of fenretinide analogs, where modifications such as creating "click-type" derivatives have been explored to probe biological activity. nih.gov
| Target Site | Reaction Type | Potential Analog |
|---|---|---|
| 3-Hydroxyl Group | Oxidation | 3-Keto-fenretinide |
| 3-Hydroxyl Group | Esterification | 3-Acetoxy-fenretinide |
| 4'-Phenolic Group | Etherification | 4'-Methoxy-fenretinide |
| Amide Linkage | Hydrolysis & Re-amidation | N-(substituted-phenyl) analogs |
Design and Synthesis of Chemically Modified this compound Prodrugs and Conjugates
Prodrug strategies are essential for improving the biopharmaceutical properties of active molecules, such as solubility, stability, and targeted delivery. nih.gov 3-Hydroxyfenretinide possesses two hydroxyl groups and an amide N-H, which are ideal handles for prodrug design.
Ester-Based Prodrugs: The most common prodrug approach involves masking hydroxyl groups as esters. ijnrd.org The 3-hydroxyl and 4'-phenolic hydroxyl groups of 3-Hydroxyfenretinide can be esterified with various promoieties (e.g., acetate, succinate, phosphate) to enhance aqueous solubility or control the rate of drug release. These ester linkages are designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active parent drug.
Enzyme-Targeted Prodrugs: More sophisticated prodrugs can be designed for activation by specific enzymes that may be overexpressed in target tissues. ijnrd.org For example, a prodrug could be designed for activation by cytochrome P450 (CYP) enzymes, which are known to metabolize the parent compound, fenretinide. nih.govnih.gov
Conjugates: 3-Hydroxyfenretinide can also be covalently linked to other molecules to form conjugates with enhanced properties. For instance, conjugation to hydrophilic polymers like polyethylene (B3416737) glycol (PEG) could improve solubility and circulation time. Alternatively, it could be conjugated to another therapeutic agent to create a combination therapy within a single molecule, a strategy that has been explored with fenretinide itself. scitechdevelopment.com
| Strategy | Target Group | Promoiety / Conjugate | Activation Mechanism |
|---|---|---|---|
| Ester Prodrug | 3-OH or 4'-OH | Succinate | Esterase hydrolysis |
| Phosphate Prodrug | 3-OH or 4'-OH | Phosphate | Alkaline phosphatase hydrolysis |
| Polymer Conjugate | 3-OH or 4'-OH | Polyethylene Glycol (PEG) | (Linker-dependent) Hydrolysis |
Metabolism and Pharmacokinetics of 3 Hydroxy Fenretinide in Preclinical Research Systems
In Vitro Metabolic Pathways and Enzymatic Biotransformation of 3-Hydroxy Fenretinide (B1684555)
The biotransformation of 3-Hydroxy Fenretinide is anticipated to follow pathways similar to its parent compound, fenretinide, involving both Phase I oxidation and Phase II conjugation reactions.
Cytochrome P450-Mediated Metabolism
In vitro studies using human liver microsomes have been instrumental in elucidating the oxidative metabolism of fenretinide, which leads to the formation of hydroxylated metabolites such as this compound. The primary enzymes responsible for this biotransformation belong to the cytochrome P450 (CYP) superfamily.
Specifically, research has identified CYP3A4 and CYP2C8 as the major isoforms involved in the oxidation of fenretinide. nih.gov It is therefore highly probable that these same enzymes are responsible for the hydroxylation of the fenretinide molecule at the C-3 position of the β-ionone ring to form this compound. The involvement of other CYP enzymes, such as CYP2C9 and CYP26A1, which are known to metabolize all-trans retinoic acid (ATRA), has also been considered in the metabolism of fenretinide and its derivatives. nih.gov
Further metabolism of this compound may occur, potentially leading to the formation of other oxidized species. For instance, studies on fenretinide have identified a monohydroxy-4-oxo metabolite, suggesting that this compound could be a substrate for further oxidation. nih.gov
Interactive Data Table: Cytochrome P450 Enzymes Implicated in the Formation of Hydroxylated Fenretinide Derivatives
| Enzyme Family | Specific Isoform | Role in Fenretinide Metabolism |
| Cytochrome P450 | CYP3A4 | Major enzyme in the oxidation of fenretinide to hydroxylated and oxo-metabolites. nih.gov |
| Cytochrome P450 | CYP2C8 | Significantly contributes to the formation of hydroxylated fenretinide derivatives. nih.gov |
| Cytochrome P450 | CYP26A1 | Involved in the metabolism of retinoids and may play a role in fenretinide oxidation. nih.gov |
Conjugation Reactions and Metabolite Identification
Following Phase I metabolism, this compound is expected to undergo Phase II conjugation reactions, which increase water solubility and facilitate excretion. Based on the metabolic pathways of fenretinide, the primary conjugation reactions for its hydroxylated metabolites are glucuronidation and sulfation.
Studies have detected glucuronidated and sulfated metabolites of fenretinide in both human and mouse plasma. nih.gov It is plausible that the hydroxyl group of this compound serves as a site for conjugation with glucuronic acid or sulfate, leading to the formation of 3-O-glucuronyl-fenretinide and 3-O-sulfonyl-fenretinide, respectively. The identification of these conjugated metabolites would typically be achieved using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Characterization of this compound Metabolites and Their Biological Activity
While specific studies on the biological activity of metabolites derived directly from this compound are limited, research on other fenretinide metabolites provides valuable insights. A key metabolite of fenretinide, 4-oxo-N-(4-hydroxyphenyl)retinamide (also referred to as 3-keto-HPR), has demonstrated significant biological activity, in some cases exceeding that of the parent compound. aacrjournals.org
Preclinical Absorption, Distribution, and Elimination Studies of this compound
Direct preclinical pharmacokinetic data specifically for this compound are not extensively available. However, the pharmacokinetic properties of the parent compound, fenretinide, have been studied in various animal models, providing a basis for understanding the likely behavior of its metabolites.
Fenretinide is known for its poor aqueous solubility, which can limit its oral absorption and bioavailability. nih.gov As a hydroxylated metabolite, this compound may exhibit slightly increased polarity compared to fenretinide, which could influence its absorption and distribution characteristics.
Following administration of fenretinide in preclinical models, the parent drug and its metabolites are distributed to various tissues. nih.gov The elimination of fenretinide and its metabolites occurs through metabolic conversion and subsequent excretion. The half-life of fenretinide in preclinical models has been reported, but specific elimination kinetics for this compound have not been delineated. aacrjournals.org
Interactive Data Table: Inferred Preclinical Pharmacokinetic Parameters for Hydroxylated Fenretinide Metabolites (based on Fenretinide data)
| Parameter | Description | Inferred Characteristics for this compound |
| Absorption | The process by which the compound enters the systemic circulation. | Likely influenced by its physicochemical properties, potentially showing slightly different absorption kinetics than fenretinide due to increased polarity. |
| Distribution | The reversible transfer of a compound from one location to another within the body. | Expected to distribute to various tissues, similar to fenretinide and its other metabolites. |
| Elimination | The irreversible removal of a compound from the body through metabolism and excretion. | Primarily eliminated through metabolic pathways, including further oxidation and conjugation, followed by excretion. |
Compartmental Modeling of this compound Disposition in Research Models
Pharmacokinetic modeling is a valuable tool for quantitatively describing the disposition of a drug and its metabolites in the body. pharmacognosyjournal.net While specific compartmental models for this compound have not been published, pharmacokinetic models have been developed for its parent compound, fenretinide.
Molecular and Cellular Mechanisms of Action of 3 Hydroxy Fenretinide
Interactions with Retinoid Receptors and Associated Signaling Pathways
The cellular effects of retinoids are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each comprising three subtypes (α, β, and γ). aacrjournals.orgwikipedia.orgwikipedia.org These receptors function as ligand-activated transcription factors that, upon binding to a retinoid, form heterodimers (typically RAR/RXR) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. wikipedia.orgtocris.com This interaction modulates gene transcription, leading to changes in cellular processes like differentiation and proliferation. tocris.com In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs along with corepressor proteins, silencing gene expression. wikipedia.orgproteopedia.org The binding of an agonist ligand induces a conformational change, causing the dissociation of corepressors and the recruitment of coactivator proteins, which initiates transcription. wikipedia.orgproteopedia.org
Direct studies on 3-Hydroxy Fenretinide (B1684555) reveal that it possesses biological activities that are dependent on retinoid receptors. Research using F9 murine embryonal carcinoma cells, which are a well-established model for studying retinoid-induced differentiation, has shown that phenylretinamides with charged groups (such as the hydroxyl group in 3-Hydroxy Fenretinide) can induce cellular differentiation and accumulation of cells in the G1 phase of the cell cycle. nih.govaacrjournals.org This effect was observed in wild-type F9 cells but was absent in mutant F9 cells that lack functional RARγ and RXRα receptors, indicating that this action is mediated through the classical receptor pathway. aacrjournals.org
While specific binding affinities for this compound to RAR subtypes are not extensively detailed, studies on its parent compound, Fenretinide (4-HPR), provide context. Fenretinide has been shown to have a binding affinity for nuclear retinoic acid receptors that is approximately 15% of that of all-trans-retinoic acid. nih.gov Furthermore, Fenretinide's ability to inhibit adipogenesis is mediated by the ligand-induced activation of RARα signaling. nih.gov This suggests that analogs like this compound likely also function as modulators of RAR-mediated signaling pathways.
The retinoid X receptors (RXRs) are considered the "master regulators" of the nuclear receptor superfamily due to their ability to form heterodimers with numerous other receptors, including RARs, PPARs, and LXRs. nih.govnih.gov RXRs exist in three subtypes (RXRα, RXRβ, and RXRγ) and are activated by ligands such as 9-cis-retinoic acid. wikipedia.orgproteopedia.org The receptor-dependent effects of this compound, such as differentiation in F9 cells, were abrogated in cells with disrupted RXRα genes, which underscores the essential role of RXR in mediating these specific biological activities. aacrjournals.org Like other retinoids, this compound's activity through the RAR/RXR heterodimer is contingent on the presence and function of its RXR partner. nih.gov However, detailed studies focusing on the direct binding affinity and subtype-selective modulation of RXRs by this compound specifically are limited.
The biological activity of a retinoid is dictated by the conformational changes it induces in the receptor's ligand-binding domain upon binding, which in turn determines its interaction with co-regulator proteins (coactivators or corepressors). nih.gov The ability of this compound to induce receptor-dependent differentiation and G1 cell cycle arrest suggests it functions as an agonist, promoting a receptor conformation that recruits coactivators to initiate gene transcription. nih.govaacrjournals.org
The structure of the retinamide (B29671), particularly the presence of a charged group on the terminal phenylamine ring, is crucial for this receptor-dependent activity. aacrjournals.org This is in contrast to metabolites like N-(4-methoxyphenyl)retinamide (4-MPR), which lacks this charged group and does not induce these receptor-mediated effects. nih.gov While the precise binding kinetics and activation profiles for this compound are not fully elucidated, the available evidence points towards an agonist-like interaction with the RAR/RXR heterodimer to drive specific cellular programs.
A significant aspect of the mechanism of action for this compound and its analogs is their ability to function independently of nuclear retinoid receptors. aacrjournals.orgdrugbank.com Studies have demonstrated that this compound induces a rapid, dose-dependent inhibition of cell growth and reduces cell viability equally in both wild-type F9 cells and in receptor-knockout F9 cells that lack functional RARγ and RXRα. aacrjournals.org This provides direct evidence for a mechanism of action that bypasses the classical genomic pathway. nih.govaacrjournals.org
Table 1: Summary of Receptor-Dependent vs. Receptor-Independent Actions of this compound
| Biological Effect | Mechanism Type | Evidence |
|---|---|---|
| Induction of Cellular Differentiation | Receptor-Dependent | Observed in F9-WT cells, but not in F9-KO cells lacking RARγ and RXRα. nih.govaacrjournals.org |
| G1 Phase Cell Cycle Accumulation | Receptor-Dependent | Occurs in F9-WT cells but is absent in F9-KO cells. nih.govaacrjournals.org |
| Cell Growth Inhibition / Reduced Viability | Receptor-Independent | Occurs equally in both F9-WT and F9-KO cells. aacrjournals.org |
Induction of Apoptosis and Programmed Cell Death by this compound
This compound has been shown to be effective at inhibiting cell growth. aacrjournals.org This reduction in cell viability is largely attributed to the induction of apoptosis, or programmed cell death, a mechanism well-documented for its parent compound, Fenretinide. drugbank.comnih.gov Apoptosis is a controlled process of cell elimination characterized by distinct morphological features, including cellular shrinkage, chromatin condensation, and nuclear fragmentation. nih.govnih.gov Fenretinide is known to be a potent inducer of apoptosis in a wide variety of cancer cell lines. nih.govnih.govnih.gov This apoptotic activity is a key component of its anti-cancer effects and is often mediated through receptor-independent mechanisms, allowing it to be effective even in retinoid-resistant cells. aacrjournals.orgdrugbank.com
The induction of apoptosis by Fenretinide and its analogs predominantly proceeds through the intrinsic, or mitochondrial-mediated, pathway. nih.govresearchgate.net This pathway is initiated by various intracellular stress signals, many of which are generated by Fenretinide's receptor-independent actions. nih.gov
A key initiating event is the generation of ROS. nih.govnih.gov Increased ROS levels lead to mitochondrial stress and the opening of the mitochondrial permeability transition pore, a process that can be influenced by proteins like cyclophilin D. nih.gov This event disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. researchgate.net
The release of these factors is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). nih.gov Fenretinide has been shown to decrease the expression of the anti-apoptotic Bcl-2 protein, thereby shifting the cellular balance in favor of apoptosis. nih.gov The released mitochondrial proteins, most notably cytochrome c, associate with other cytoplasmic factors to form a complex known as the apoptosome. The apoptosome then activates a cascade of cysteine proteases called caspases. nih.gov This typically involves the activation of an initiator caspase (caspase-9 in the intrinsic pathway), which then cleaves and activates effector caspases, such as caspase-3. nih.govmdpi.com Activated effector caspases are responsible for the systematic dismantling of the cell by cleaving key structural and regulatory proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov
Table 2: Key Molecular Events in Fenretinide-Induced Intrinsic Apoptosis
| Event | Key Molecules/Organelles | Description |
|---|---|---|
| Initiation | Reactive Oxygen Species (ROS) | Fenretinide induces ROS production, causing cellular stress. nih.govnih.gov |
| Mitochondrial Dysregulation | Mitochondria, Bcl-2 family (e.g., Bcl-2, Bax) | ROS and other signals lead to mitochondrial membrane permeabilization, regulated by Bcl-2 proteins. Fenretinide downregulates anti-apoptotic Bcl-2. researchgate.netnih.gov |
| Apoptosome Formation | Cytochrome c, Apaf-1 | Cytochrome c is released from mitochondria and binds to Apaf-1, forming the apoptosome. researchgate.net |
| Caspase Activation | Caspase-9, Caspase-3 | The apoptosome activates the initiator caspase-9, which in turn activates the effector caspase-3. nih.govmdpi.com |
| Execution | Cellular substrates (e.g., PARP) | Activated caspase-3 cleaves numerous cellular proteins, leading to cell death. mdpi.com |
Modulation of Extrinsic (Death Receptor) Apoptotic Pathways
The extrinsic apoptotic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of an initiator caspase, primarily caspase-8. Research into the metabolites of Fenretinide has shown nuanced interactions with this pathway. For instance, the highly active metabolite 4-oxo-fenretinide has been found to induce apoptosis through the activation of caspase-9 and caspase-3, which are central to the intrinsic pathway, but not caspase-8. nih.gov This suggests that its apoptotic signaling may bypass the typical death receptor-mediated extrinsic cascade. This mechanism allows it to be effective even in cell lines that have developed resistance to the parent compound, Fenretinide. nih.govaacrjournals.org
Role of Caspase-Dependent and Caspase-Independent Apoptosis
Apoptosis, or programmed cell death, can proceed through pathways that are either dependent or independent of caspases, a family of protease enzymes.
Caspase-Dependent Apoptosis: The action of Fenretinide and its metabolites is often characterized by the activation of caspase-dependent pathways. The metabolite 4-oxo-fenretinide has been demonstrated to induce apoptosis in both Fenretinide-sensitive and resistant cancer cell lines, a process involving the activation of caspase-9 and the executioner caspase-3. nih.gov This activation of the caspase cascade is a hallmark of the intrinsic (mitochondrial) pathway of apoptosis.
Caspase-Independent Apoptosis: While the primary mechanism involves caspases, retinoids can also induce caspase-independent cell death. This can be particularly relevant in cancer cells that have developed defects in their caspase-mediated apoptotic machinery. Fenretinide has been shown to induce autophagic cell death in breast cancer cells that lack functional caspase-3, indicating its ability to trigger alternative cell death programs when the classical apoptotic pathway is compromised. nih.gov
Involvement of Pro-apoptotic BCL-2 Family Proteins (e.g., BBC3, BAK)
The B-cell lymphoma 2 (BCL-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic (e.g., BCL-2) and pro-apoptotic (e.g., BAX, BAK, BBC3) members. Fenretinide has been shown to modulate the expression of these proteins to favor cell death. Studies in breast cancer cells revealed that treatment with Fenretinide resulted in decreased messenger RNA (mRNA) levels of the anti-apoptotic protein BCL-2, while not affecting the levels of the pro-apoptotic protein BAX. nih.gov This shift in the balance between anti- and pro-apoptotic BCL-2 family members lowers the threshold for apoptosis induction.
Table 1: Key Proteins Modulated by Fenretinide in Apoptotic Pathways
| Protein Family | Specific Protein | Role in Apoptosis | Effect of Fenretinide/Metabolites | Reference(s) |
|---|---|---|---|---|
| Caspases | Caspase-8 | Initiator (Extrinsic Pathway) | Not activated by 4-oxo-fenretinide | nih.gov |
| Caspases | Caspase-9 | Initiator (Intrinsic Pathway) | Activated by 4-oxo-fenretinide | nih.gov |
| Caspases | Caspase-3 | Executioner | Activated by 4-oxo-fenretinide | nih.gov |
| BCL-2 Family | BCL-2 | Anti-apoptotic | mRNA levels decreased by Fenretinide | nih.gov |
| BCL-2 Family | BAX | Pro-apoptotic | mRNA levels not changed by Fenretinide | nih.gov |
Autophagy Modulation by this compound
Autophagy is a cellular degradation and recycling process that can either promote cell survival under stress or lead to a form of programmed cell death known as autophagic cell death. Fenretinide can induce autophagy, particularly in cancer cells where the primary apoptotic pathways are defective. nih.gov This demonstrates a versatility in its mechanism of action, allowing it to eliminate tumor cells that might otherwise be resistant to apoptosis-inducing agents.
Autophagosome Formation and Flux Regulation
The formation of a double-membraned vesicle called the autophagosome is a central event in autophagy. Key molecular markers are used to track this process. In caspase-defective human breast cancer cells, Fenretinide treatment was found to trigger an autophagic cell death pathway characterized by several key events:
An increase in the expression of Beclin 1, a protein crucial for the initiation of autophagosome formation. nih.gov
The conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.gov
A shift in LC3 staining within the cell from a diffuse pattern to a punctate (dotted) appearance, indicating the localization of LC3-II to autophagosome membranes. nih.gov
These findings collectively indicate that Fenretinide actively promotes the formation of autophagosomes and induces a complete autophagic response.
Crosstalk Between Autophagy and Apoptosis in this compound Responses
A significant aspect of Fenretinide's mechanism is the interplay between apoptosis and autophagy. The cellular context, particularly the integrity of the apoptotic machinery, appears to dictate which cell death pathway is activated. In breast cancer cells with a functional caspase-3, Fenretinide treatment leads to classical apoptosis. nih.gov However, in cells where caspase-3 is absent or non-functional, the same treatment pushes the cells toward autophagic cell death. nih.gov This suggests that Fenretinide can exploit different cellular vulnerabilities, and the induction of autophagy serves as an alternative cell death mechanism when apoptosis is blocked, preventing therapeutic resistance.
Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation by this compound
A primary mechanism underlying the cytotoxic effects of Fenretinide and its metabolites is the induction of oxidative stress through the generation of reactive oxygen species (ROS). While direct, detailed studies on this compound are sparse, it has been reported to generate mitochondrial ROS and achieve 2.8-fold higher oxidative stress than the parent compound, Fenretinide, in certain cell lines. vulcanchem.com
Extensive research on Fenretinide and its metabolite 4-oxo-fenretinide has established that this ROS generation is a critical upstream event that triggers apoptosis. nih.govnih.gov
Key findings on ROS generation include:
Mitochondrial Origin: The primary source of ROS is the mitochondrial respiratory chain. nih.gov Studies using specific inhibitors suggest that ROS production occurs via Complex II of the electron transport chain. nih.gov
Upstream Signaling: The generation of ROS is an early event that initiates a signaling cascade leading to apoptosis. nih.govoup.com Scavenging these oxygen radicals with antioxidants can suppress Fenretinide-induced cell death. oup.com
Independence from Nuclear Receptors: The ability of Fenretinide to generate ROS and induce apoptosis is independent of its interaction with nuclear retinoic acid receptors. oup.com This distinguishes its cytotoxic mechanism from the differentiation-inducing effects of other retinoids.
Dual Mechanism of Metabolites: The active metabolite 4-oxo-fenretinide also induces apoptosis through a signaling cascade that starts with ROS generation. nih.gov This ROS-dependent pathway is considered independent of its other cytotoxic effects, such as inhibiting tubulin polymerization, providing the metabolite with at least two distinct ways to kill cancer cells. nih.govresearchgate.net
Table 2: Comparison of Fenretinide and its Metabolites
| Compound | Relative Potency/Activity | Key Mechanism(s) | Reference(s) |
|---|---|---|---|
| Fenretinide (4-HPR) | Baseline | Induces ROS, apoptosis, and autophagy | nih.govnih.govoup.com |
| This compound | Potentially higher ROS induction than Fenretinide | Generates mitochondrial ROS | vulcanchem.com |
| 4-oxo-fenretinide | 2 to 4 times more effective than Fenretinide | Induces ROS, caspase-9/-3 activation, G2-M cell cycle arrest | nih.govaacrjournals.org |
| N-(4-methoxyphenyl)retinamide (4-MPR) | Inactive/Less active | Fails to enhance ROS generation or induce apoptosis | oup.com |
Endoplasmic Reticulum (ER) Stress Response Elicitation by this compound
Fenretinide is a well-established inducer of endoplasmic reticulum (ER) stress. nih.govnih.gov This occurs when the protein folding capacity of the ER is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. This state of cellular stress triggers a series of signaling cascades collectively known as the Unfolded Protein Response (UPR).
The UPR is mediated by three main ER-transmembrane sensors: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Research on neuroectodermal tumour cells demonstrates that fenretinide activates all three major branches of the UPR. nih.gov This comprehensive activation is confirmed by the observation of key molecular events that define each pathway: the splicing of X-box binding protein 1 (XBP-1) mRNA (a hallmark of the IRE1 pathway), the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), and the subsequent increased expression of Activating transcription factor 4 (ATF4) (hallmarks of the PERK pathway). nih.gov Fenretinide treatment also leads to the increased expression of numerous ER stress-response genes and proteins, including GRP78, calreticulin, calnexin, and ERp57. nih.gov
Table 2: Unfolded Protein Response (UPR) Markers Induced by Fenretinide
| UPR Pathway | Marker | Observation | Reference |
|---|---|---|---|
| IRE1 | XBP-1 mRNA Splicing | Induced by fenretinide treatment. | nih.gov |
| PERK | eIF2α Phosphorylation | Induced by fenretinide treatment. | nih.gov |
| PERK / ATF6 | ATF4 Expression | Three-fold increase in expression after 24h. | nih.gov |
| General ER Stress | GADD153 (CHOP) | Increased expression, indicative of ER stress-mediated apoptosis. | nih.gov |
| General ER Stress | GRP78, Calreticulin, Calnexin, ERp57 | Gene and protein expression induced. | nih.gov |
If ER stress is prolonged or severe, the UPR shifts from a pro-survival response to a pro-apoptotic one. Fenretinide-induced ER stress effectively triggers this apoptotic outcome in various cancer cells. nih.gov A key mediator in this process is the transcription factor GADD153 (Growth Arrest and DNA Damage-inducible gene 153), also known as CHOP. nih.govresearchgate.net Increased expression of GADD153 is a characteristic feature of ER stress-mediated apoptosis. nih.gov The apoptotic signaling cascade initiated by fenretinide involves the activation of caspases. This includes the upregulation and activation of initiator caspases, such as caspase-8, which can then activate effector caspases like caspase-3. nih.govnih.gov The activation of caspase-3 is confirmed by the cleavage of its substrate, poly ADP-ribose polymerase (PARP), ultimately leading to the execution of the apoptotic program. nih.gov
Modulation of Sphingolipid Metabolism and Ceramide Accumulation
The interaction of fenretinide with sphingolipid metabolism is a critical component of its mechanism of action. While early studies suggested that fenretinide's effects were mediated by an increase in ceramide levels, subsequent research has refined this understanding significantly. nih.govnih.gov
Current evidence from lipidomic profiling demonstrates that fenretinide is a potent inhibitor of the enzyme dihydroceramide (B1258172) desaturase 1 (DEGS1). nih.govnih.govnih.gov This enzyme catalyzes the final step in the de novo biosynthesis of ceramide, which involves the insertion of a double bond into its precursor, dihydroceramide. nih.gov
Table 3: Effect of Fenretinide on Sphingolipid Levels in A.a.-Stimulated Macrophages
| Sphingolipid | Effect of Fenretinide Treatment | Fold/Percent Change | Reference |
|---|---|---|---|
| Dihydroceramide (dhCer) | Accumulation | +14.4-fold (Total) | nih.gov |
| Ceramide (Cer) | Depletion | -63% (Total) | nih.gov |
| Dihydrosphingosine (dhSph) | Accumulation | +2.2-fold | nih.gov |
| Sphingosine (Sph) | Depletion | -21% | nih.gov |
Anti-Angiogenic Mechanisms of this compound (Preclinical Focus)
Modulation of Vascular Endothelial Growth Factor (VEGF) Signaling Pathways
Currently, there is a notable absence of specific research findings in peer-reviewed scientific literature detailing the direct modulatory effects of this compound on the Vascular Endothelial Growth Factor (VEGF) signaling pathways. VEGF signaling is a critical process in angiogenesis, the formation of new blood vessels, and involves a family of proteins (VEGF-A, -B, -C, -D) and their corresponding receptors (VEGFR-1, -2, -3). nih.gov While anti-VEGF therapies are a cornerstone in treating various diseases characterized by pathological angiogenesis, there is no available data to confirm or describe how this compound interacts with or influences this complex cascade. nih.govpatsnap.com
Immunomodulatory Effects of this compound in Preclinical Settings
The potential immunomodulatory effects of this compound in preclinical models have not been specifically elucidated in the available scientific literature. Research into the parent compound, Fenretinide, has suggested it possesses anti-inflammatory properties and can influence immune responses. springermedicine.com However, these findings cannot be directly extrapolated to this compound, as the position of the hydroxyl group on the phenyl ring can significantly alter a compound's biological activity. nih.govnih.gov
There is no specific data from preclinical studies detailing how this compound modulates the production of cytokines and chemokines. Cytokines and chemokines are signaling proteins crucial for regulating inflammatory responses and immune cell trafficking. nih.gov Studies on the related compound Fenretinide (4-HPR) have shown that it can reduce the production of various pro-inflammatory cytokines and chemokines in preclinical models of inflammation and infection. However, similar investigations focused on the 3-hydroxy isomer have not been published.
Detailed research on the influence of this compound on the phenotype and function of immune cells, such as T-cells, macrophages, or neutrophils, is not currently available in published literature. Understanding how a compound affects immune cell differentiation, activation, and effector functions is critical to characterizing its immunomodulatory profile. While studies on Fenretinide have explored some of these aspects, dedicated research is required to determine the specific effects of this compound on the immune system.
Preclinical Research Models and Methodologies for 3 Hydroxy Fenretinide Investigations
In Vitro Cellular Models for 3-Hydroxy Fenretinide (B1684555) Studies
In vitro models are indispensable tools in early-stage drug discovery, offering controlled environments to study the direct effects of compounds on cells. These systems allow for high-throughput screening and detailed mechanistic studies.
Two-dimensional cell culture, where cells are grown as a single layer on a flat substrate, represents the most traditional and widely used in vitro model. mdpi.comresearchgate.net Its simplicity, cost-effectiveness, and suitability for high-throughput screening make it a foundational tool in pharmacology. mdpi.com In these systems, various cancer cell lines are exposed to the test compound to assess effects on cell viability, proliferation, and apoptosis.
While specific studies focusing exclusively on 3-Hydroxy Fenretinide in 2D cultures are not extensively documented, the parent compound Fenretinide has demonstrated cytotoxic activity across a wide array of human cancer cell lines at concentrations of 1–10 µmol/L. nih.gov These include malignancies of the head and neck, lung, breast, ovary, prostate, and pancreas, as well as neuroblastoma, Ewing's sarcoma, leukemia, and multiple myeloma. nih.govcancernetwork.com Such monolayer experiments are crucial for initial efficacy assessments and for determining the concentrations to be used in more complex models.
Table 1: Examples of Cancer Cell Lines Investigated with Fenretinide (Parent Compound) in 2D Monolayer Cultures This table is interactive. You can sort and filter the data.
| Cell Line Type | Cancer Type | Key Finding with Fenretinide | Reference(s) |
|---|---|---|---|
| Human Ovarian Carcinoma | Ovarian Cancer | Cytotoxic activity demonstrated. | nih.gov |
| Human Neuroblastoma | Neuroblastoma | Induction of apoptosis. | cancernetwork.comresearchgate.net |
| Human Myeloid Leukemia | Leukemia | Induction of apoptosis at concentrations ≥ 3 µM. | cancernetwork.com |
| Small Cell Lung Cancer | Lung Cancer | Growth inhibition. | cancernetwork.com |
| Human Prostate Cancer | Prostate Cancer | Apoptosis reported. | cancernetwork.com |
To better replicate the complex architecture and microenvironment of in vivo tumors, researchers are increasingly turning to three-dimensional (3D) culture models like spheroids and organoids. mdpi.comnih.gov Spheroids are multicellular aggregates that can mimic the cell-cell interactions and nutrient gradients found in a tumor, which often results in different drug responses compared to 2D cultures. mdpi.comresearchgate.net Organoids are more complex, stem cell-derived structures that can self-organize to recapitulate the architecture and function of the organ of origin. nih.govcrownbio.com These models are considered more physiologically relevant and can improve the predictive power of preclinical drug screening. mdpi.comnih.gov
Direct investigations of this compound in these advanced models have not been widely reported. However, the parent compound, Fenretinide, has been evaluated in 3D systems. For instance, studies have compared different viability assays on large spheroids treated with an albumin-fenretinide nanoparticle formulation, demonstrating the feasibility of using these models for screening novel drug formulations. mdpi.com The transition from 2D to 3D models is critical, as cells grown in 3D often exhibit increased resistance to anticancer drugs, providing a more stringent and realistic test of a compound's efficacy. nih.gov
Tumors are complex ecosystems composed of cancer cells and various stromal cells, including fibroblasts, endothelial cells, and immune cells, all embedded within an extracellular matrix. mdpi.com Co-culture systems, where two or more different cell types are grown together, are designed to model these critical microenvironmental interactions. researchgate.net These models can provide insights into how stromal cells influence tumor progression and response to therapy. mdpi.com Stroma-rich 3D co-culture spheroids, for example, can be used to study drug penetration and efficacy in a more realistic tumor context. mdpi.com
There is a lack of specific published research on the evaluation of this compound using co-culture systems. The development of such models, for instance by co-culturing cancer cells with cancer-associated fibroblasts or immune cells, would be a logical next step in its preclinical evaluation. These systems are vital for understanding how the tumor microenvironment might modulate the activity of a test compound and for screening agents that target both cancer cells and their supporting stroma. mdpi.comchampionsoncology.com
The heterogeneity of human cancers means that a drug's effectiveness can vary significantly from one patient to another. To address this, researchers use genetically modified cell lines and patient-derived cells. Genetically modified lines can be engineered to overexpress or silence specific genes, allowing for the study of a compound's mechanism of action and its dependence on particular molecular pathways.
Patient-derived cell lines and organoids are established directly from a patient's tumor tissue. mdpi.comnih.gov These models retain the genetic and phenotypic characteristics of the original tumor, making them powerful tools for personalized medicine research. nih.govnih.gov They serve as "avatars" for the patient's cancer, allowing for the screening of drugs to predict clinical response. mdpi.com While specific data on this compound in these models is not available, the parent compound Fenretinide has been studied in the context of patient-derived models. High-throughput screens using patient-derived diffuse midline glioma (DMG) neurospheres identified Fenretinide as a potent cytotoxic agent. researchgate.netnih.gov
In Vivo Non-Human Animal Models for this compound Research
Murine models are the most common non-human animal systems used in cancer research. The two primary types are xenograft and syngeneic models. pharmalegacy.com
Xenograft Models : In this approach, human tumor cells or patient-derived tumor tissue (Patient-Derived Xenograft or PDX) is implanted into immunodeficient mice. pharmalegacy.comreactionbiology.com Because the mice lack a functional immune system, the human tumor can grow without being rejected. These models are invaluable for assessing a drug's direct anti-tumor activity against human cancers in an in vivo setting. pharmalegacy.com
Syngeneic Models : Here, murine tumor cell lines are implanted into an immunocompetent mouse of the same inbred strain. crownbio.com Since the host immune system is intact, these models are essential for studying cancer immunotherapies and the complex interplay between the tumor, the drug, and the host immune response. crownbio.com
There are no specific reports detailing the in vivo efficacy of this compound in these models. However, its parent compound, Fenretinide, has been extensively studied in numerous xenograft models. Research has demonstrated its activity against human ovarian carcinoma, lung cancer, and neuroblastoma xenografts in mice. researchgate.netnih.govnih.gov For example, studies in diffuse midline glioma (DMG) orthotopic xenograft models showed that Fenretinide could penetrate the blood-brain barrier and significantly enhance survival. researchgate.netnih.gov
Table 2: Selected In Vivo Xenograft Studies of Fenretinide (Parent Compound) This table is interactive. You can sort and filter the data.
| Xenograft Model | Cancer Type | Host Animal | Key Finding with Fenretinide | Reference(s) |
|---|---|---|---|---|
| IGROV-1 | Ovarian Carcinoma | Mice | Enhanced the antitumor activity of cisplatin (B142131). | nih.gov |
| Human Lung Cancer | Lung Cancer | Mice | Showed high antitumor activity when complexed with albumin. | nih.gov |
| Human Neuroblastoma | Neuroblastoma | Nude Rats | Inconclusive anti-tumor growth effects with oral administration in one study. | researchgate.net |
| Patient-Derived DMG | Diffuse Midline Glioma | Mice | Exhibited effective blood-brain barrier penetration and enhanced survival. | researchgate.netnih.gov |
Genetically Engineered Mouse Models
Genetically engineered mouse models (GEMMs) are indispensable tools in cancer research, providing a platform to study tumor development in a natural, immune-proficient microenvironment. embopress.org Unlike traditional xenograft models, GEMMs can more accurately replicate the histopathological and molecular characteristics of human cancers, including genetic heterogeneity and spontaneous metastasis. embopress.org These models are crucial for validating candidate cancer genes, assessing therapeutic efficacy, and understanding the complex interplay within the tumor microenvironment. embopress.org
In the context of retinoid research, GEMMs have been instrumental. For instance, the HER2/neu transgenic mouse model, which spontaneously develops metastatic breast cancer, has been used to evaluate the efficacy of a nanoencapsulated oral formulation of fenretinide. nih.gov Studies using this model have demonstrated the potential of fenretinide to promote local and metastatic breast cancer dormancy. nih.gov Another example is the use of a mouse prostate reconstitution model system with ras+myc-induced carcinomas to investigate the chemopreventive effects of dietary fenretinide. nih.gov Research in this model showed a significant reduction in tumor incidence and mass with fenretinide treatment. nih.gov
While direct studies on this compound in GEMMs are not extensively documented, the established use of these models for its parent compound, fenretinide, provides a strong rationale for their application. Investigating this compound in relevant GEMMs would be a logical next step to understand its specific contribution to the anti-cancer effects observed with fenretinide administration.
Table 1: Examples of Genetically Engineered Mouse Models in Fenretinide Research
| Model | Genetic Modification | Cancer Type | Key Findings with Fenretinide |
| HER2/neu Transgenic Mouse | Overexpression of the neu (Erbb2) oncogene | Breast Cancer | A nanoencapsulated oral formulation of fenretinide promoted local and metastatic breast cancer dormancy. nih.gov |
| ras+myc Prostate Reconstitution Model | Introduction of ras and myc oncogenes into prostate tissue | Prostate Cancer | Dietary fenretinide reduced tumor incidence by 49% and tumor mass by 52%. nih.gov |
| BACE1 Knock-in Mice | Human BACE1 knock-in | Alzheimer's Disease Model | Fenretinide reduced adiposity gain and serum leptin levels. mdpi.com |
Zebrafish Models for Developmental and Angiogenesis Studies
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying developmental processes and angiogenesis due to its rapid external development, optical transparency of embryos, and high genetic homology with humans. nih.gov These characteristics allow for real-time, non-invasive imaging of vascular development and the effects of chemical compounds. Zebrafish embryos are particularly well-suited for high-throughput screening of potential drugs for their effects on blood vessel formation and for assessing developmental toxicity. nih.govnih.gov
Table 2: Application of Zebrafish Models in Drug Screening
| Assay Type | Endpoint Measured | Relevance to this compound |
| Angiogenesis Assay | Inhibition or alteration of intersegmental vessel (ISV) formation. nih.gov | To determine if this compound possesses anti-angiogenic properties similar to its parent compound. |
| Developmental Toxicity Assay | Mortality, malformations (e.g., pericardial edema, curved body), and organ-specific toxicity. frontiersin.org | To assess the potential toxic effects of this compound during embryonic development. |
Advanced Analytical Techniques for this compound Quantification and Metabolite Profiling
Accurate quantification and comprehensive metabolite profiling are crucial for understanding the pharmacokinetics and metabolism of this compound. A suite of advanced analytical techniques is employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in complex mixtures. In the analysis of retinoids, reversed-phase HPLC with UV detection is commonly used. For instance, a validated HPLC method for the determination of retinol (B82714) in biological samples utilizes a C18 column with an isocratic mobile phase. jppres.com
While a specific HPLC method for this compound is not detailed in the provided search results, the principles of retinoid analysis by HPLC are well-established. Such a method would typically involve protein precipitation from a biological matrix (e.g., plasma) followed by chromatographic separation on a C8 or C18 column. jppres.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile. jppres.com Detection would be performed at a wavelength corresponding to the maximum absorbance of this compound. The development and validation of a robust HPLC method are essential for routine quantification in preclinical studies. jppres.comlongdom.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with UV detection, making it the gold standard for bioanalysis. nih.gov This technique has been successfully applied to the quantitative determination of fenretinide and its metabolites in plasma and tumor tissues. nih.govresearchgate.netresearchgate.net A validated LC-MS/MS assay for fenretinide in mouse plasma and tumor homogenates demonstrates the power of this method. nih.gov The assay involves a simple solvent-based extraction followed by separation on a C18 column and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. nih.gov This method was able to quantify a wide range of fenretinide concentrations, from 1 ng/mL to 2000 ng/mL. nih.gov
The application of LC-MS/MS has also been crucial in identifying fenretinide metabolites. For example, the metabolite 4-oxo-fenretinide was identified in human plasma and ovarian carcinoma cells using this technique. aacrjournals.org A similar approach would be employed for the metabolite profiling of this compound, allowing for the identification and quantification of its downstream metabolites. High-resolution mass spectrometry (HRMS) can be used for the initial identification of metabolites, with the subsequent development of a quantitative MRM method on a triple quadrupole instrument. nih.gov
Table 3: Key Parameters of a Validated LC-MS/MS Method for Fenretinide
| Parameter | Details | Reference |
| Biological Matrices | Plasma, Tumor Homogenate | nih.gov |
| Sample Preparation | Protein precipitation with acetonitrile | nih.gov |
| Chromatographic Column | C18 | nih.gov |
| Detection | Triple Quadrupole Mass Spectrometer | nih.gov |
| Ionization Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Lower Limit of Quantification | 1 ng/mL | nih.gov |
| Linearity Range | 1-500 ng/mL (plasma), 50-2000 ng/mL (tumor) | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its precise structure. researchgate.net While specific NMR data for this compound were not found in the provided search results, the ¹H NMR spectrum of the related metabolite, 4-oxo-fenretinide, has been recorded. aacrjournals.org
For the structural confirmation of synthesized this compound or its isolated metabolites, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed. These experiments would allow for the unambiguous assignment of all proton and carbon signals, confirming the position of the hydroxyl group on the fenretinide backbone. As an illustrative example, the ¹³C NMR spectrum of 3-Hydroxy-2-phenyl-1H-inden-1-one, a compound with a hydroxyl group and aromatic rings, shows distinct chemical shifts for the carbon atoms, which are indicative of their chemical environment. spectrabase.com
Imaging Mass Spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, is a powerful technique for visualizing the spatial distribution of drugs, metabolites, and endogenous biomolecules directly in tissue sections without the need for labeling. maastrichtuniversity.nlfrontiersin.org This technology provides crucial information on where a compound and its metabolites accumulate within an organ or tumor, which can be correlated with efficacy and toxicity. maastrichtuniversity.nl
The application of MALDI imaging has been demonstrated for retinoids in biological tissues. For instance, high-resolution MALDI imaging has been used to map the distribution of lipids and retinoid metabolites in the retinal tissue of a knockout mouse model of Stargardt disease. researchgate.netnih.govnih.gov This study highlights the capability of IMS to localize specific molecules to distinct cell layers within a complex tissue. researchgate.netnih.govnih.gov While a specific application of IMS to this compound is not yet reported, this technique holds immense potential for future preclinical studies. By applying MALDI imaging to tissues from animals treated with this compound, researchers could gain valuable insights into its tissue penetration, accumulation in target organs like tumors, and potential off-target distribution.
Omics Approaches in this compound Research
Omics technologies offer a comprehensive approach to understanding the biological effects of this compound, also known as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) or 3-keto-HPR, by enabling the large-scale study of genes, proteins, metabolites, and lipids. nih.gov These methodologies are crucial for elucidating the compound's mechanisms of action, identifying biomarkers of response, and discovering new therapeutic targets.
Transcriptomics provides a global view of the changes in gene expression within a cell or tissue in response to treatment with this compound. Methodologies such as RNA Sequencing (RNA-Seq) and microarray analysis quantify the abundance of thousands of RNA transcripts simultaneously.
While specific transcriptomic studies focused solely on this compound are not extensively detailed in the available literature, the known biological activities of the compound suggest key pathways that could be investigated using these techniques. Research has shown that this compound induces apoptosis, endoplasmic reticulum (ER) stress, and mitotic arrest. nih.govresearchgate.net A transcriptomic approach would be invaluable for identifying the full spectrum of genes involved in these processes.
RNA Sequencing (RNA-Seq): This next-generation sequencing technique provides a highly sensitive and accurate measurement of the transcriptome. In the context of this compound research, RNA-Seq could be used to compare the gene expression profiles of cancer cells before and after treatment. This could reveal novel genes and pathways modulated by the compound, including those involved in cell cycle regulation, stress responses, and apoptosis.
Microarray Analysis: This method uses a collection of microscopic DNA spots attached to a solid surface to measure the expression levels of a large number of genes simultaneously. While less comprehensive than RNA-Seq, microarrays are a powerful tool for analyzing expression changes in well-annotated genes. A microarray study could be designed to assess the effect of this compound on a panel of genes known to be involved in cancer progression and retinoid signaling.
A hypothetical transcriptomic study on this compound might reveal the differential expression of genes summarized in the table below.
| Pathway | Potential Upregulated Genes | Potential Downregulated Genes |
| Apoptosis | PLAB, BAX, CASP3, CASP9 | BCL2, MCL1 |
| ER Stress | ATF4, CHOP, XBP1 | Genes involved in protein folding |
| Cell Cycle | CDKN1A (p21), Checkpoint kinases | Cyclins, CDKs |
Proteomics is the large-scale study of proteins, their structures, and their functions. In the investigation of this compound, proteomics can identify the proteins that are directly or indirectly affected by the compound, providing insights into its mechanism of action at the protein level. Mass spectrometry (MS) is the central technology in modern proteomics.
Studies have shown that this compound treatment leads to changes in the expression and activity of specific proteins. For instance, it upregulates the pro-apoptotic PLAcental Bone morphogenetic protein (PLAB) and activates Jun N-terminal Kinase (JNK). nih.govnih.gov It also causes the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.gov While these findings have often been elucidated using targeted methods like Western blotting, broader, discovery-based proteomic approaches can provide a more comprehensive picture.
Mass Spectrometry-based Proteomics: This powerful analytical technique can identify and quantify thousands of proteins from a complex biological sample. In a typical experiment, proteins from control and this compound-treated cells would be extracted, digested into smaller peptides, and then analyzed by a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This approach can reveal global changes in protein expression, identify post-translational modifications, and help map the signaling pathways modulated by the compound. Such an analysis could confirm the roles of known proteins like JNK and Bcl-2 and uncover entirely new protein targets. nih.gov
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. This provides a functional readout of the cellular state and can reveal metabolic pathways perturbed by a compound like this compound. The two major analytical platforms used in metabolomics are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
While dedicated metabolomics studies on this compound are not prominent in the current literature, its known effects on lipid metabolism and induction of cellular stress suggest that it would cause significant metabolic reprogramming. nih.govresearchgate.net
NMR-based Metabolite Profiling: NMR spectroscopy is a non-destructive technique that can identify and quantify metabolites in a sample with high reproducibility. It is particularly adept at identifying highly abundant metabolites and determining their structures. An NMR-based study could be used to analyze changes in central carbon metabolism, amino acid levels, and energy-related metabolites in cells treated with this compound.
MS-based Metabolite Profiling: Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), offers higher sensitivity than NMR and can detect a wider range of metabolites. An untargeted MS-based metabolomics approach could reveal unexpected metabolic shifts caused by this compound, providing new hypotheses about its mechanism of action. For example, it could identify changes in metabolites related to oxidative stress or the altered energy state of the cell.
Lipidomics, a sub-discipline of metabolomics, focuses on the global study of lipids in biological systems. Given that the parent compound, fenretinide, is known to impact lipid pathways, particularly ceramide biosynthesis, lipidomics is a critical methodology for investigating the effects of its metabolite, this compound. nih.govnih.gov
Research has utilized liquid chromatography-mass spectrometry (LC-MS) to specifically investigate the impact of this compound on key enzymes involved in lipid metabolism. nih.gov This targeted lipidomic approach has demonstrated that this compound is a potent inhibitor of dihydroceramide (B1258172) Δ4-desaturase 1 (DES1) and stearoyl-CoA desaturase 1 (SCD1). nih.gov The inhibition of these enzymes disrupts the normal synthesis of ceramides (B1148491) and unsaturated fatty acids, respectively. nih.govnih.gov
The methodology for such an analysis typically involves:
Culturing cells (e.g., ARPE-19) and treating them with this compound. nih.gov
Extracting lipids from the cells. nih.gov
Analyzing the lipid extracts using a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC/MS) to resolve and quantify specific sphingolipids and fatty acids. nih.gov
This research has shown that this compound is an even more potent inhibitor of these enzymes than its parent compound, fenretinide, suggesting it may mediate many of the biological effects observed. nih.gov
| Enzyme | Function | This compound IC₅₀ (µM) | Fenretinide (Parent Compound) IC₅₀ (µM) |
|---|---|---|---|
| Beta-carotene oxygenase 1 (BCO1) | Carotenoid metabolism | 4 | 10 |
| Stearoyl-CoA desaturase 1 (SCD1) | Fatty acid desaturation | ~1 | >5 |
| Dihydroceramide Δ4-desaturase 1 (DES1) | Ceramide biosynthesis | ~2.5 | ~5 |
Data derived from in vitro assays. IC₅₀ values are approximate as presented in the source material. nih.gov
Bioinformatics and Computational Modeling in this compound Research
Bioinformatics and computational modeling are essential tools for interpreting complex omics data and for predicting the molecular interactions of drugs. These in silico approaches can accelerate research by identifying potential drug targets and elucidating binding mechanisms at an atomic level.
While specific computational studies modeling the interaction of this compound with its targets are not widely published, these methods hold great promise for understanding its unique biological activities. Research indicates that this compound directly interacts with and inhibits tubulin polymerization, a mechanism distinct from its parent compound. nih.gov Furthermore, it is a potent inhibitor of several enzymes, including BCO1, SCD1, and DES1. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking could be used to model its binding to the active sites of known targets like SCD1, DES1, and tubulin. nih.govnih.gov Such studies would help identify the specific amino acid residues involved in the interaction and explain the compound's inhibitory activity. By screening this compound against large libraries of protein structures (inverse docking), researchers could also identify novel, previously unknown molecular targets. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the physical movement of atoms and molecules over time. After an initial docking pose is predicted, an MD simulation can be run to assess the stability of the ligand-protein complex in a simulated physiological environment. mdpi.com This can validate the docking results and reveal dynamic aspects of the interaction, such as conformational changes in the protein upon binding of this compound. This would be particularly useful for understanding how the compound inhibits enzyme function or disrupts protein polymerization. nih.gov
These computational approaches are powerful, cost-effective methods for generating hypotheses and guiding further experimental validation in the quest to fully understand the therapeutic potential of this compound. nih.gov
Therapeutic Potential and Translational Research Avenues for 3 Hydroxy Fenretinide Conceptual and Mechanistic Focus
Preclinical Efficacy in Disease Models (Mechanistic and Pathway-Oriented Investigations)
Oncology Research Models (e.g., specific cancer types, focusing on mechanisms of cell death and tumor suppression)
The anticancer activity of fenretinide (B1684555) and its metabolites has been demonstrated across a wide array of preclinical oncology models, including neuroblastoma, lymphoma, and cancers of the breast, lung, prostate, and ovaries. nih.govmdpi.comcancernetwork.com The primary mechanism is the induction of programmed cell death, which occurs through several interconnected pathways, often independent of traditional therapeutic targets like p53. iiarjournals.orgresearchgate.net
Mechanisms of Cell Death and Tumor Suppression:
Apoptosis Induction: Fenretinide is a potent inducer of apoptosis in malignant cells. researchgate.netnih.gov This process is mediated by diverse signaling molecules, including reactive oxygen species (ROS), ceramide, and ganglioside GD3. researchgate.netnih.gov The apoptotic cascade is often initiated through the intrinsic, or mitochondrial-mediated, pathway and can be triggered independently of retinoic acid receptor (RAR) activation. researchgate.netnih.gov However, in some cancer cells, such as hepatocellular carcinoma, the pathway may involve RARβ activation. nih.gov A crucial feature is its ability to induce apoptosis in a p53-independent manner, offering a potential therapeutic route for tumors resistant to conventional DNA-damaging agents. researchgate.net
Autophagic Cell Death: In cancer cells with deficiencies in the apoptotic machinery, such as caspase-3-defective breast cancer cells, fenretinide can trigger an alternative, non-apoptotic cell death program known as autophagy. nih.gov This is characterized by an increase in the expression of Beclin 1 and the conversion of the soluble form of LC3 to the autophagic vesicle-associated form, LC3-II. nih.gov
Reactive Oxygen Species (ROS) Generation: The generation of ROS is a central mechanism in fenretinide-induced cytotoxicity. researchgate.netresearchgate.netnih.govnih.gov Elevated ROS levels can lead to lysosomal destabilization and mitochondrial dysfunction, ultimately culminating in cell death. dntb.gov.ua
Ceramide Pathway and ER Stress: Fenretinide and its more potent metabolite, 4-oxo-fenretinide, inhibit the enzyme dihydroceramide (B1258172) Δ4-desaturase 1 (DES1). nih.gov This inhibition leads to the accumulation of dihydroceramides, which can induce endoplasmic reticulum (ER) stress and block critical cell survival signaling pathways, including the PI3K/Akt/mTOR cascade. nih.govnih.gov
Inhibition of Key Enzymes: Both fenretinide and 4-oxo-fenretinide are effective inhibitors of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in lipid metabolism that is critical for cancer cell proliferation. nih.gov Furthermore, the 4-oxo-fenretinide metabolite has been shown to act as an antimicrotubule agent, adding another layer to its tumor-suppressing capabilities. nih.gov
Table 1: Mechanistic Actions of Fenretinide and its Metabolites in Oncology Models
| Cancer Type | Key Mechanistic Findings | Supporting Evidence |
|---|---|---|
| Breast Cancer | Induces autophagic cell death in caspase-3-defective cells. | nih.gov |
| Neuroblastoma | Apoptosis is mediated by ceramide accumulation and can be blocked by RARβ/γ antagonists. | nih.govresearchgate.net |
| T-Cell Lymphoma | Induces apoptosis in malignant lymphoid cells. | cancernetwork.comresearchgate.net |
| Lung Cancer | Inhibits growth and induces apoptosis in small-cell lung cancer (SCLC) cell lines. | cancernetwork.com |
| Gastric Cancer | Reduces viability and migration of primary and metastatic cells; induces ROS in primary cells. | nih.govnih.gov |
| Ovarian Cancer | Inhibits proliferation, with RARβ expression associated with the effect. | nih.gov |
Conceptual Mechanisms in Neurodegenerative Disease Models
While high concentrations of fenretinide are cytotoxic to cancer cells, emerging evidence suggests that at lower concentrations, it may have neuroprotective effects, presenting a "two-face Janus molecule" profile. nih.gov Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, neuroinflammation, and oxidative stress, which fenretinide could conceptually counteract. nih.govnih.govmdpi.com
Modulation of Oxidative Stress and Autophagy: In a neuroprotective context, fenretinide may induce a moderate, controlled increase in intracellular ROS. nih.gov This can activate survival pathways, such as JNK-mediated autophagy, which is a critical mechanism for clearing misfolded proteins and damaged organelles that accumulate in neurodegenerative conditions. nih.gov Fenretinide can also promote the Nrf2-antioxidant responsive element (ARE) pathway, which enhances the transcription of antioxidant genes. nih.gov
Anti-Inflammatory Activity: Neuroinflammation is a key pathogenic driver in many neurodegenerative disorders. nih.govfrontiersin.org Retinoids are known to suppress the production of pro-inflammatory cytokines and chemokines from activated microglia and astrocytes. nih.govfrontiersin.org In a preclinical model of multiple sclerosis, fenretinide was shown to reduce inflammation and demyelination and to shift T-cell differentiation toward an anti-inflammatory profile. nih.gov
Amyloid-Beta Regulation: A central feature of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides. nih.gov Preclinical research suggests that retinoid X receptor and retinoic acid receptor stimulation can slow the accumulation of amyloids, thereby mitigating disease progression in mouse models. nih.govfrontiersin.org
Conceptual Mechanisms in Inflammatory and Metabolic Disease Models
The mechanisms of fenretinide extend to models of metabolic and systemic inflammatory diseases, where it has shown potential to correct dysregulated metabolic pathways and dampen inflammation.
Metabolic Regulation: In animal models of diet-induced obesity, fenretinide prevents weight gain, improves insulin (B600854) sensitivity, and completely inhibits hepatic triglyceride accumulation and steatosis associated with non-alcoholic fatty liver disease (NAFLD). biorxiv.orgnih.gov These beneficial effects are linked to its inhibition of ceramide biosynthesis via the DES1 enzyme and significant alterations in the expression of genes that control retinoid homeostasis in the liver, adipose tissue, and hypothalamus. biorxiv.orgnih.gov Fenretinide has also been observed to inhibit the differentiation of preadipocytes and reduce lipid accumulation in mature fat cells. nih.gov
Systemic Anti-Inflammatory Effects: The anti-inflammatory properties of fenretinide are relevant to a range of immune-mediated inflammatory diseases (IMIDs), such as rheumatoid arthritis and lupus, which share common inflammatory pathways. crownbio.commdpi.com Its ability to modulate T-cell responses, as seen in neuroinflammatory models, suggests a broader potential to restore immune balance in systemic inflammatory conditions. nih.gov
Combination Strategies with 3-Hydroxy Fenretinide in Preclinical Settings
The pleiotropic mechanisms of fenretinide make it an attractive candidate for combination strategies, where it can potentially enhance the efficacy of other therapeutic agents and overcome resistance.
Synergistic Interactions with Established Research Compounds and Experimental Therapies
Preclinical studies have consistently reported synergistic or additive effects when fenretinide is combined with a variety of established compounds. scitechdevelopment.com This synergy may allow for the use of lower concentrations of conventional chemotherapeutic drugs, potentially reducing treatment-associated morbidity. researchgate.net
Chemotherapeutic Agents: Fenretinide enhances the activity of conventional DNA-damaging agents. In small cell lung cancer models, its activity was more than additive when combined with cisplatin (B142131), etoposide, or paclitaxel. scitechdevelopment.com It has also been shown to enhance cisplatin sensitivity in ovarian tumor models. scitechdevelopment.com
Targeted Therapies: Synergistic interactions have been observed with the proteasome inhibitor bortezomib (B1684674) in preclinical models of melanoma and neuroblastoma. scitechdevelopment.com
HDAC Inhibitors: The histone deacetylase (HDAC) inhibitor vorinostat (B1683920) (SAHA) acts in synergism with fenretinide to control the growth of chemoresistant rhabdoid tumor cells and T-cell lymphoid malignancies. researchgate.netscitechdevelopment.com
Metabolism Modulators: The combination of fenretinide with buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione (B108866) synthesis, leads to increased cytotoxicity in neuroblastoma, likely through the induction of overwhelming ROS. scitechdevelopment.com
Table 2: Preclinical Synergistic Combinations with Fenretinide
| Combination Agent | Disease Model | Observed Effect | Supporting Evidence |
|---|---|---|---|
| Cisplatin, Etoposide, Paclitaxel | Small Cell Lung Cancer (SCLC) | More than additive growth inhibition. | scitechdevelopment.com |
| Bortezomib | Melanoma, Neuroblastoma | Synergistically decreased viability and increased apoptosis. | scitechdevelopment.com |
| Vorinostat (SAHA) | Rhabdoid Tumors, T-Cell Lymphoid Malignancies | Synergistic control of cell growth. | researchgate.netscitechdevelopment.com |
| Buthionine Sulfoximine (BSO) | Neuroblastoma | Increased cytotoxicity via ROS induction. | scitechdevelopment.com |
| Selenite | Ovarian Cancer | Enhanced anti-tumor effect. | scitechdevelopment.com |
| Cisplatin | Gastric Cancer | Enhanced reduction in cell viability. | nih.gov |
Adjuvant Potential with Emerging Therapeutic Modalities
The unique mechanisms of fenretinide suggest it could serve as a powerful adjuvant to emerging therapeutic strategies, enhancing their efficacy and expanding their application.
Antibody-Based Therapies: A synergistic effect has been reported in preclinical studies combining fenretinide with rituximab, a CD20-directed cytolytic antibody, for the treatment of B-cell lymphoma. scitechdevelopment.com This suggests a potential to augment the efficacy of antibody-dependent cellular cytotoxicity or other antibody-mediated effects.
Radiation Therapy: Combining fenretinide with radiation has shown promise as a potent treatment strategy in preclinical models of pediatric cancers, including fusion-positive rhabdomyosarcoma and diffuse intrinsic pontine glioma (DIPG). scitechdevelopment.com Fenretinide may act as a radiosensitizer, lowering the threshold for radiation-induced cell death.
Photodynamic Therapy (PDT): In models of head and neck squamous cell carcinoma, the combination of fenretinide and PDT resulted in enhanced apoptotic cancer cell killing and greater antitumor efficacy than either modality alone. scitechdevelopment.com This indicates a potential to amplify the localized cytotoxic effects of light-activated therapies.
Development of Novel Delivery Systems for this compound (Preclinical Focus)
The therapeutic potential of Fenretinide has been historically limited by its poor aqueous solubility and low bioavailability, which has led to suboptimal drug concentrations in clinical trials. nih.govnih.govmdpi.com To overcome these pharmacokinetic challenges, significant preclinical research has focused on developing novel delivery systems to enhance its efficacy.
Nanoparticle technology offers a promising avenue to improve the systemic exposure and therapeutic effectiveness of Fenretinide. Various nanoparticle-based systems have been engineered to increase the solubility and absorption of this hydrophobic compound. nih.gov
Preclinical studies have explored several types of nanoparticles:
Polymeric Nanoparticles: Formulations using polymers like polyvinylpyrrolidone (B124986) (PVP) have been developed to create hydrophilic nanoparticles of Fenretinide. In one study, PVP-based nanoparticles with a 4:1 polymer-to-drug ratio demonstrated consistent particle sizes around 200 nm and showed significantly higher permeability in a Caco-2 cell model compared to Fenretinide alone. spandidos-publications.com
Micellar Nanoparticles (Nanomicelles): A novel oral nanomicellar formulation, termed bionanofenretinide (Bio-nFeR), was developed based on the ion pair formation between Fenretinide and phosphatidylcholine. nih.gov This system spontaneously forms micelles that encapsulate Fenretinide in their core. Preclinical xenograft models of lung, colon, and melanoma showed that Bio-nFeR achieved higher drug concentrations in the blood and tumor tissue, leading to superior antitumor activity compared to standard oral formulations. nih.govnih.gov
Phospholipid Suspensions: An intravenous nanoparticle suspension (ST-001 nanoFenretinide) comprised of Fenretinide and specific phospholipids (B1166683) has been developed. This formulation is designed to deliver a significantly higher drug-to-lipid ratio and achieve greater concentrations of the active pharmaceutical ingredient than conventional intravenous systems. scitechdevelopment.com
These nanoparticle strategies are designed to enhance the dissolution and absorption of Fenretinide in the gastrointestinal tract for oral delivery or to improve circulation time and tumor accumulation for parenteral administration. nih.gov
Table 1: Preclinical Efficacy of Nanoparticle-Based Fenretinide Formulations
| Formulation Type | Preclinical Model | Key Findings | Reference(s) |
|---|---|---|---|
| PVP-Based Nanoparticles | Caco-2 Cell Permeability Assay | Statistically significant higher normalized flux compared to Fenretinide control. | spandidos-publications.com |
| Bionanofenretinide (Bio-nFeR) | Lung, Colon, Melanoma Xenografts | Superior antitumor activity, higher blood and tumor drug concentrations vs. standard formulation. | nih.govnih.gov |
| ST-001 nanoFenretinide | Pediatric Cancer Models (various) | Promising as both monotherapy and in combination therapy. | scitechdevelopment.com |
Liposomes, which are microscopic vesicles composed of a lipid bilayer, serve as versatile carriers for both hydrophobic and hydrophilic drugs. They are a leading delivery system for improving the therapeutic index of anticancer agents by enhancing drug concentration in tumor tissues while minimizing systemic exposure. For Fenretinide, liposomal formulations have been investigated to improve its pharmacological properties and enable targeted delivery. nih.gov
Preclinical development has focused on two main strategies for liposomal Fenretinide:
Tumor Cell Targeting: Liposomes can be decorated with ligands, such as monoclonal antibodies, that specifically recognize antigens expressed on the surface of tumor cells. For instance, sterically stabilized liposomes have been conjugated with an antibody that targets the disialoganglioside GD2, a surface marker on neuroectodermal-derived tumors like neuroblastoma and melanoma. nih.gov
Tumor Vasculature Targeting: An alternative approach involves targeting the blood vessels that supply the tumor. This is achieved by attaching ligands to the liposome (B1194612) surface that bind to receptors expressed on the neo-angiogenic vessels. This strategy aims to disrupt the tumor's blood supply in addition to delivering the cytotoxic agent. nih.gov
Different preparation methods, such as the thin-lipid film and reverse-phase evaporation techniques, have been utilized to create sterically stabilized, Fenretinide-loaded liposomes with distinct physicochemical characteristics tailored for these different targeting mechanisms. nih.gov These formulations have shown the potential to improve the half-life of the encapsulated drug and enhance its therapeutic potential in preclinical models. nih.gov
The prodrug approach involves chemically modifying a drug to create an inactive derivative that, after administration, is converted back to the active parent compound through enzymatic or chemical processes in the body. mdpi.comnih.govmdpi.comnih.gov This strategy is employed to overcome undesirable pharmacokinetic properties such as poor solubility, instability, or lack of targeting. nih.gov
For retinoids, including Fenretinide, a key challenge is dose-limiting side effects that are similar to those of all-trans retinoic acid (atRA). nih.govnih.gov These toxicities may be partly due to the in vivo hydrolysis of the amide bond in Fenretinide, which liberates retinoic acid. nih.gov
In a preclinical effort to mitigate this, a glucuronide prodrug of Fenretinide was synthesized. Specifically, a fully C-linked glucuronide of N-(4-hydroxyphenyl)retinamide (4-HBRCG) was developed. nih.govnih.gov This modification creates a non-hydrolyzable analogue designed to resist cleavage back to retinoic acid. nih.gov In a rat mammary tumor model, this prodrug, 4-HBRCG, was shown to be an effective chemotherapeutic agent while being devoid of classical retinoid toxicities like weight loss and reduction in blood retinol (B82714) levels. nih.govnih.gov This suggests that the prodrug strategy can maintain the therapeutic efficacy of the core molecule while improving its pharmacokinetic and safety profile by preventing the release of toxic metabolites. nih.gov
Biomarker Discovery and Validation for this compound Responsiveness
The development of robust biomarkers is crucial for advancing targeted therapies into clinical practice. For Fenretinide and its metabolites, preclinical research aims to identify biomarkers that can predict which tumors will respond to treatment (predictive biomarkers) and confirm that the drug is engaging its target and eliciting a biological response (pharmacodynamic biomarkers).
Predictive biomarkers help to identify patient populations most likely to benefit from a specific therapy. Preclinical studies with Fenretinide have revealed several potential mechanisms of action that could serve as the basis for predictive biomarkers.
A primary mechanism of Fenretinide-induced cell death is the generation of reactive oxygen species (ROS). spandidos-publications.comresearchgate.net However, the reliance on this pathway appears to be cell-type specific.
In preclinical studies using gastric cancer cell lines, Fenretinide's cytotoxic effect was mediated by ROS production in the primary gastric cancer cell line (AGS) but not in the metastatic cell line (NCI-N87). researchgate.net This differential response suggests that baseline cellular redox status or the capacity to generate ROS upon drug exposure could be a predictive biomarker for Fenretinide efficacy.
The induction of dihydroceramide and other lipid secondary messengers is another mechanism implicated in Fenretinide's activity. researchgate.net The status of sphingolipid metabolism pathways in cancer cells could therefore also predict sensitivity.
Furthermore, preclinical evaluations have shown that Fenretinide is effective in cell lines resistant to other retinoids like all-trans-retinoic acid (ATRA), indicating that it has distinct mechanisms of action that could be exploited in specific tumor subtypes. nih.gov In vitro drug screening across panels of cancer cell lines remains a fundamental tool for identifying genetic or molecular signatures that correlate with sensitivity, which can then be developed into predictive biomarkers. researchgate.net
Pharmacodynamic (PD) biomarkers provide evidence that a drug is interacting with its intended molecular target and modulating downstream signaling pathways. sapient.bio They are essential for confirming the mechanism of action and optimizing dosing schedules in further studies.
For Fenretinide and its active metabolite, 4-oxo-4-HPR, several downstream molecular events have been identified in preclinical models that can serve as PD biomarkers of target engagement:
ROS and ER Stress Pathways: As 4-oxo-4-HPR induces apoptosis through ROS generation, this leads to an endoplasmic reticulum (ER) stress response and activation of Jun N-terminal Kinase (JNK). researchgate.net Measuring the phosphorylation of JNK or the upregulation of ER stress markers in tumor tissue or surrogate samples after treatment could serve as a direct indicator of target engagement and pathway modulation. researchgate.net
Plasma Retinol Reduction: Fenretinide is known to markedly lower plasma retinol levels. nih.gov This systemic effect has been studied as a potential PD biomarker. In a clinical trial with pediatric neuroblastoma patients, the relationship between Fenretinide pharmacokinetics and the pharmacodynamic effect of retinol reduction was investigated. After a single dose, a counterclockwise hysteresis loop was observed, suggesting a delay between plasma drug concentration and the effect on retinol, which equilibrated at a steady state. nih.gov The nadir of plasma retinol concentration could potentially be used as a safety and activity biomarker. nih.gov
Metabolic Markers: Preclinical rationale has led to the investigation of metabolic markers. In a placebo-controlled trial, Fenretinide treatment led to favorable changes in circulating biomarkers related to insulin sensitivity, including decreases in glucose and insulin levels. researchgate.netaacrjournals.orgnih.gov Monitoring such metabolic parameters could serve as an indirect, systemic PD biomarker of drug activity.
The development of such PD biomarkers in preclinical models is critical for establishing a clear link between drug exposure, target engagement, and biological response, which is essential for successful translation to clinical trials. mdpi.com
Future Directions and Emerging Research Themes for 3 Hydroxy Fenretinide
Exploration of Novel Molecular Targets and Off-Target Effects
Initial research has established that 3-Hydroxy Fenretinide (B1684555), alongside its parent compound fenretinide, exhibits pleiotropic effects by engaging multiple molecular targets. A key area of future investigation lies in identifying novel molecular targets and better understanding the off-target effects of this potent metabolite.
Studies have demonstrated that 3-Hydroxy Fenretinide is a more potent inhibitor of several known fenretinide targets, including β-carotene oxygenase 1 (BCO1), stearoyl-CoA desaturase 1 (SCD1), and dihydroceramide (B1258172) Δ4-desaturase 1 (DES1), than fenretinide itself. nih.govnih.govplos.org The enhanced inhibitory action on SCD1 and DES1, crucial enzymes in lipid metabolism, suggests that administration of this compound could be a preferred strategy where inhibition of these enzymes is the primary therapeutic goal, such as in certain cancers. nih.gov
Interestingly, the anticancer activities of this compound appear to be mediated through both Retinoic Acid Receptor (RAR)-dependent and independent pathways. nih.gov While fenretinide can compete with all-trans-retinoic acid (at-RA) in RARβ antagonist assays, this compound shows poor competition, suggesting its effects are largely independent of this nuclear receptor. nih.govnih.gov This RAR-independent mechanism is a significant finding, as it may allow this compound to bypass resistance mechanisms that have developed against traditional retinoid therapies.
A key discovery is the ability of this compound to inhibit tubulin polymerization, leading to the formation of multipolar spindles and mitotic arrest. researchgate.netnih.gov This antimicrotubule activity is distinct from the parent compound and represents a novel mechanism of action. Furthermore, this compound induces apoptosis through a signaling cascade that begins with the generation of reactive oxygen species (ROS) and involves endoplasmic reticulum (ER) stress and Jun N-terminal Kinase (JNK) activation. researchgate.netnih.govplos.org These two independent mechanisms of action—antimicrotubule activity and ROS-mediated apoptosis—provide a compelling explanation for its enhanced potency and its effectiveness in fenretinide-resistant cell lines. researchgate.netnih.gov
Future research will likely focus on identifying other unique molecular interactors of this compound to fully elucidate its complex mechanism of action and to identify potential biomarkers for patient stratification.
High-Throughput Screening Initiatives for this compound Analogs and Derivatives
The promising anticancer properties of this compound have spurred interest in the development and screening of its analogs and derivatives. High-throughput screening (HTS) is a critical tool in this endeavor, allowing for the rapid evaluation of large libraries of compounds to identify molecules with enhanced efficacy, improved pharmacokinetic profiles, and reduced toxicity. nih.govresearchgate.netmdpi.com
Researchers have already begun to synthesize and evaluate fenretinide analogs. For instance, a library of fenretinide analogues was prepared and evaluated for their anti-cancer and anti-obesity/diabetic properties. nih.gov One particular "click-type" analogue demonstrated a significant capacity to reduce lipid accumulation in adipocytes and exhibited a potent IC50 of 0.53±0.8 μM in a breast cancer cell line, along with high selectivity over noncancerous cells. nih.gov Another study focused on a scaffold shortening strategy to create retinoidal amides related to fenretinide, with some compounds showing differentiating and antioxidant activity comparable to the parent compound. nih.gov
Future HTS initiatives will likely focus on:
Diversity-oriented synthesis: Creating a wide range of structurally diverse analogs of this compound to explore a broader chemical space.
Phenotypic screening: Utilizing cell-based assays to identify compounds that induce desired phenotypic changes, such as apoptosis or cell cycle arrest in cancer cells, without a preconceived molecular target.
Target-based screening: Designing and screening compounds against specific molecular targets of this compound, such as tubulin or key enzymes in the ROS production pathway.
These screening efforts will be instrumental in identifying next-generation compounds with superior therapeutic potential.
Epigenetic Modulation by this compound
The interplay between cellular metabolism and epigenetics is increasingly recognized as a crucial factor in cancer development and progression. nih.gov Metabolites can act as substrates or co-factors for epigenetic enzymes, thereby influencing gene expression. nih.gov While direct studies on the epigenetic effects of this compound are still emerging, the known metabolic impact of its parent compound, fenretinide, suggests this is a fertile area for investigation.
Recent research has explored the use of a nanoformulation of N-(4-hydroxyphenyl) retinamide (B29671) (4HPR) to modulate the balance between histone methylation and acetylation in neuroblastoma. This approach aims to address the epigenetic imbalance that contributes to chemoresistance. The study found that the nanoformulation could potentially restructure this balance to overcome epigenetic changes responsible for the epithelial-mesenchymal transition (EMT).
Given that this compound is a key metabolite of fenretinide, it is plausible that it also plays a role in epigenetic regulation. Future research should investigate whether this compound can directly or indirectly influence the activity of epigenetic modifying enzymes, such as histone acetyltransferases (HATs), histone deacetylases (HDACs), histone methyltransferases (HMTs), and histone demethylases (HDMs). Understanding these potential epigenetic mechanisms could reveal new therapeutic strategies and combination therapies.
Role of this compound in Stem Cell Biology and Cancer Stem Cells
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, metastasis, and resistance to conventional therapies. The retinoic acid pathway is known to play a role in the behavior of CSCs. mdpi.com Fenretinide has shown promise in targeting CSCs, and by extension, its active metabolite, this compound, is a prime candidate for further investigation in this area.
The cellular machinery involved in retinoid metabolism is often altered in cancer cells, affecting the availability of active retinoids and subsequent signaling pathways that are important for CSC behavior. mdpi.com For example, in some cancers, there is a more rapid degradation of all-trans-retinoic acid to 4-oxo-RA and other polar metabolites. mdpi.com This highlights the importance of understanding the metabolic fate of retinoids within the tumor microenvironment.
Future research should focus on the specific effects of this compound on CSC populations in various cancers. Key questions to be addressed include:
Does this compound selectively target and eliminate CSCs?
What are the molecular pathways through which this compound affects CSC self-renewal, differentiation, and tumorigenicity?
Can this compound overcome the chemoresistance of CSCs?
Answering these questions could position this compound as a valuable agent in therapies aimed at eradicating the root of cancer recurrence.
Application in Drug Repurposing Strategies for Unexplored Disease Areas (Mechanistic Basis)
Drug repurposing, the identification of new uses for existing drugs, offers a time- and cost-effective approach to therapeutic development. Fenretinide has already been investigated for repurposing in a variety of diseases beyond cancer, including neurological disorders. nih.govnih.gov The unique mechanistic properties of this compound make it an attractive candidate for such strategies.
The ability of fenretinide and its metabolites to modulate lipid metabolism and reduce oxidative stress provides a strong mechanistic basis for their exploration in neurodegenerative diseases, where these processes are often dysregulated. nih.govelsevierpure.com For example, fenretinide has shown activity in an animal model of lipopolysaccharide (LPS)-induced brain injury by modulating immune cell activation and proinflammatory cytokine release. nih.gov
Furthermore, the impact of fenretinide on ceramide synthesis and insulin (B600854) sensitivity suggests its potential application in metabolic diseases. nih.govnih.gov Given that this compound is a more potent inhibitor of key enzymes in these pathways, its therapeutic potential in conditions like type 2 diabetes and non-alcoholic fatty liver disease warrants further investigation. The mechanistic underpinnings for repurposing this compound are rooted in its ability to:
Induce ROS and ER stress: These mechanisms are implicated in a variety of diseases, including neurodegenerative disorders and metabolic syndrome.
Inhibit tubulin polymerization: This could have applications in diseases characterized by abnormal cell proliferation or cytoskeletal defects.
Modulate lipid metabolism: This has broad implications for metabolic and cardiovascular diseases.
Systematic investigation into these mechanistic links will be crucial for identifying and validating new therapeutic applications for this compound.
Advanced In Silico Modeling for Predicting this compound Action and Optimizing Derivatives
In silico modeling and computational chemistry are powerful tools in modern drug discovery, enabling the prediction of a compound's biological activity, the elucidation of its mechanism of action, and the rational design of more effective derivatives. mdpi.comimrpress.com For this compound, these approaches can accelerate research and development in several key areas.
Molecular docking studies can be employed to predict the binding modes of this compound and its analogs to their molecular targets, such as tubulin or the active sites of enzymes like SCD1 and DES1. mdpi.com This can provide insights into the structural basis of its activity and guide the design of derivatives with improved binding affinity and selectivity. For instance, docking analyses have been used to study the binding of short retinoidal amides related to fenretinide to the Retinoic Acid Receptor alpha (RARα). nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate the chemical structures of a series of this compound analogs with their biological activities. These models can then be used to virtually screen new, untested compounds and prioritize them for synthesis and experimental testing.
Molecular dynamics (MD) simulations can provide a dynamic view of the interactions between this compound and its biological targets, helping to understand the stability of the complex and the conformational changes that occur upon binding.
By integrating these computational approaches, researchers can more efficiently explore the therapeutic potential of this compound and its derivatives, ultimately accelerating the journey from the laboratory to the clinic.
常见问题
What molecular mechanisms differentiate 3-Hydroxy Fenretinide (fenretinide) from all-trans retinoic acid (ATRA) in apoptosis induction?
Fenretinide primarily induces apoptosis by upregulating pro-apoptotic genes (e.g., CASP8, CASP4, HSPA1A/B) and suppressing the RAS/RAF/ERK survival pathway, while ATRA promotes differentiation and cytostasis but lacks strong apoptotic effects. Fenretinide uniquely inhibits BRAF expression, reducing ERK activation, whereas ATRA upregulates SOSC2 and BRAF, enhancing survival signaling. Genome-wide ChIP-Seq and transcriptome profiling reveal fenretinide’s weaker transcriptional regulation but stronger apoptotic specificity compared to ATRA .
Methodological Insight : Use ChIP-Seq for RXRα binding analysis and microarrays to compare transcriptional profiles. Validate via qRT-PCR (≥90% consistency with microarray data) and ChIP-qPCR for RXRα binding confirmation .
How does fenretinide target cancer stem-like cells in colon cancer models?
Fenretinide selectively inhibits colon cancer sphere cells (enriched in CD44+ populations) by disrupting cell cycle progression and activating stress-response pathways. In serum-free cultures mimicking stem-like conditions, fenretinide reduces sphere formation in HT29 and HCT116 cells, with transcriptome analysis showing upregulation of CDKN1A (p21) and GADD45A (cell cycle arrest) and downregulation of MYC (proliferation). Tumorigenicity assays in immunodeficient mice confirm reduced sphere cell viability .
Methodological Insight : Use low-serum or serum-free culture for sphere enrichment, flow cytometry for CD44+ sorting, and RNA-seq for pathway analysis. Validate via xenograft models .
How can researchers resolve contradictions in receptor-dependency claims for fenretinide-induced apoptosis?
While some studies suggest fenretinide acts independently of nuclear receptors, others implicate RXRα/RARβ-Nur77 interactions. To address this, perform siRNA knockdown of RARβ and Nur77 in Huh7 cells and assess apoptosis via caspase-3/7 activity assays. If apoptosis is attenuated, receptor dependency is confirmed. Alternatively, use retinoid receptor antagonists (e.g., AGN194310) to block RXRα signaling .
Methodological Insight : Combine genetic (CRISPR/siRNA) and pharmacological inhibition with functional assays (e.g., Annexin V staining) .
What experimental designs optimize fenretinide’s stability and bioavailability in cellular models?
Fenretinide’s hydrophobicity limits aqueous solubility. Use lipid-based carriers (e.g., liposomes) or solvents like DMSO (≤0.1% v/v) to enhance delivery. Pharmacokinetic studies in Huh7 cells show fenretinide induces CYP26A1/B1 (RA-metabolizing enzymes) 10-fold less than ATRA, suggesting slower degradation. Monitor intracellular drug levels via LC-MS and correlate with apoptotic markers (e.g., cleaved PARP) .
Methodological Insight : Pre-test solvent toxicity, use LC-MS for quantification, and pair with ROS assays to link stability to efficacy .
How does fenretinide modulate oxidative stress pathways, and how can this be quantified?
Fenretinide generates ROS via lipid peroxidation, activating stress-response genes (e.g., DDIT3 and HERPUD1). Quantify ROS using fluorescent probes (e.g., DCFH-DA) and lipid peroxidation via malondialdehyde (MDA) assays. Transcriptome data show fenretinide upregulates HSPA1A/B (heat shock proteins), which mitigate ER stress, creating a balance between pro-apoptotic and protective signals .
Methodological Insight : Combine flow cytometry for ROS, HPLC for MDA, and RNA-seq to map stress-response pathways .
What advanced genomic approaches elucidate fenretinide’s indirect vs. direct gene regulation?
ChIP-Seq reveals RXRα binds ~75% of fenretinide-regulated genes, but only 20% show expression changes, indicating indirect effects. To dissect this, integrate ATAC-seq (chromatin accessibility) with RNA-seq and CRISPR interference (CRISPRi) targeting RXRα-bound loci. For example, HSPA1A/B requires RXRα binding for fenretinide-induced expression, but DDIT3 regulation is indirect .
Methodological Insight : Multi-omics integration (ChIP-Seq, ATAC-seq, RNA-seq) and functional genomics (CRISPRi) .
How does fenretinide synergize with other anticancer agents, and what assays validate synergy?
Fenretinide synergizes with 5-fluorouracil (5-FU) in colon cancer via p53-independent apoptosis. Use combination index (CI) analysis (Chou-Talalay method) to quantify synergy. In HT29 spheres, fenretinide + 5-FU reduces viability 3-fold vs. monotherapy. Transcriptome data show enhanced BAX activation and BCL2 suppression .
Methodological Insight : Dose-response matrices, CI calculations (CompuSyn software), and synergy-focused RNA-seq .
What clinical translation challenges exist for fenretinide, and how can preclinical models address them?
Limited bioavailability and off-target effects (e.g., night blindness) hinder translation. Use nanoparticle formulations (e.g., ST-001 nanoFenretinide) to improve delivery. In cystic fibrosis models, fenretinide reduces lung inflammation via IL-8 suppression. Validate efficacy in patient-derived organoids and Phase 0 microdosing trials .
Methodological Insight : PK/PD modeling, organoid cultures, and FDA Orphan Drug Designation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
